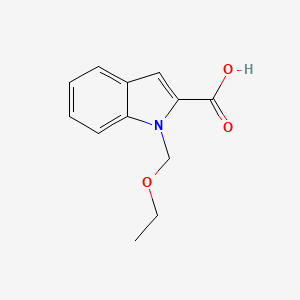
2-(tert-butyl)-1H-Indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butyl)-1H-Indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-1H-Indole-3-carboxylic acid may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
2-(tert-butyl)-1H-Indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
2-(tert-butyl)-1H-Indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 2-(tert-butyl)-1H-Indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- tert-Butyl-substituted indolo[2,3-b]quinoxalines
- tert-Butylhydroquinone
Uniqueness
2-(tert-butyl)-1H-Indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to other indole derivatives .
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
2-tert-butyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-10(12(15)16)8-6-4-5-7-9(8)14-11/h4-7,14H,1-3H3,(H,15,16) |
InChIキー |
KAEAHSQVMIMQGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione](/img/structure/B11885959.png)

![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)










